molecular formula C12H24O B106629 5,9-Dimethyl-8-decen-3-ol CAS No. 19550-54-0

5,9-Dimethyl-8-decen-3-ol

Cat. No. B106629
CAS RN: 19550-54-0
M. Wt: 184.32 g/mol
InChI Key: YBQNRPVINYKRGQ-UHFFFAOYSA-N
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Description

“5,9-Dimethyl-8-decen-3-ol” is a chemical compound with the molecular formula C12H24O . It has a molecular weight of 184.3184 . This compound can be produced semi-synthetically and is used as a starting material for the production of perfume, eau de parfum, eau de toilette, eau de cologne, and other perfumed cosmetic products .


Molecular Structure Analysis

The molecular structure of “5,9-Dimethyl-8-decen-3-ol” consists of 12 carbon atoms, 24 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C12H24O/c1-5-12(13)9-11(4)8-6-7-10(2)3/h7,11-13H,5-6,8-9H2,1-4H3 .

Scientific Research Applications

Mosquito Attractants and Suppression

The compound 5,9-Dimethyl-8-decen-3-ol, along with other alkenols, has been evaluated for its attractant properties towards certain mosquito species. In a study by Cilek et al. (2012), a variety of alkenols, including 5,9-Dimethyl-8-decen-3-ol analogs, were tested for their ability to attract Aedes albopictus and Culex quinquefasciatus. The results demonstrated that certain combinations of these compounds could either attract or suppress mosquito populations when used in conjunction with carbon dioxide and other compounds like acetone and dimethyl disulfide in Mosquito Magnet-X© suction traps. This research suggests the potential of 5,9-Dimethyl-8-decen-3-ol and its analogs in developing mosquito control strategies and understanding the chemical ecology of mosquito attractants and repellents (Cilek et al., 2012).

Peroxyl Radical Scavenging Activity

The peroxyl radical scavenging activity of 5,9-Dimethyl-8-decen-3-ol and its heterocyclic analogues was explored in a study by Stobiecka et al. (2016). The researchers used both experimental and theoretical methods to assess the structural properties and radical scavenging activity of these compounds. The results indicated significant anti-peroxyl radical activity, comparable to that of linalool, a prominent antioxidant among monoterpene alcohols. This suggests that 5,9-Dimethyl-8-decen-3-ol and its analogs might be valuable for their antioxidant properties, potentially applicable in areas like food preservation, cosmetics, or pharmaceuticals to counteract oxidative stress (Stobiecka et al., 2016).

Synthesis and Applications in Organic Chemistry

5,9-Dimethyl-8-decen-3-ol and its structural analogs are used as synthons in the synthesis of various natural products due to their ability to construct multiple stereo centers during asymmetric synthesis. Tadiparthi et al. (2021) discussed the use of similar compounds in the synthesis of natural products with significant biological activity. These compounds provide versatile building blocks that can be used to synthesize complex molecules through processes like desymmetrization and hydroboration. This highlights the importance of 5,9-Dimethyl-8-decen-3-ol and its derivatives in synthetic organic chemistry, particularly in the synthesis of biologically active compounds (Tadiparthi et al., 2021).

properties

IUPAC Name

5,9-dimethyldec-8-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-5-12(13)9-11(4)8-6-7-10(2)3/h7,11-13H,5-6,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQNRPVINYKRGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885087
Record name 5,9-Dimethyl-8-decen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,9-Dimethyl-8-decen-3-ol

CAS RN

19550-54-0
Record name 5,9-Dimethyl-8-decen-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19550-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Decen-3-ol, 5,9-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Decen-3-ol, 5,9-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5,9-Dimethyl-8-decen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,9-dimethyl-8-decen-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.217
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Yang - 1992 - search.proquest.com
The oxidation of alcohols with bromine and silver salts was studied and the synthetic use of this reaction was evaluated. Thus with bromine, silver salts and in the absence of light, 2-…
Number of citations: 0 search.proquest.com
D Belsito, D Bickers, M Bruze, P Calow, H Greim… - Food and Chemical …, 2010 - Elsevier
A safety assessment of non-cyclic alcohols with unsaturated branched chain when used as fragrance ingredients: The RIFM expert panel - ScienceDirect Skip to main contentSkip to …
Number of citations: 49 www.sciencedirect.com
PR Jones, E Southwick - Journal of Chemical Education, 1970 - ACS Publications
Grignard: "Concerning organomagnesium compounds in solution and their application to the synthesis of acids, alcohols, and Page 1 Translated by Paul R.Jones and Everett …
Number of citations: 2 pubs.acs.org

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